![molecular formula C28H58NO7P B163694 1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine CAS No. 85405-03-4](/img/structure/B163694.png)
1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine
Overview
Description
1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine, also referred to as C16-02:0 PC, is a member of the platelet-activating factor (PAF) family of glycerophospholipids . It has an ether-linked hexadecyl chain at the sn-1 position and a butyryl group at the sn-2 position .
Synthesis Analysis
The synthesis of 1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine involves a series of steps, including the formation of 2-acyl-1-alkyl-sn-glycero-3-phosphocholine, in which the alkyl and acyl groups at positions 1 and 2 are hexadecyl and butanoyl respectively . A general method for the chirospecific synthesis of 1-acyl-2-alkyl-sn-glycero-3-phosphocholines has been described .Molecular Structure Analysis
The molecular formula of 1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine is C28H58NO7P . It has a molecular weight of 551.7 g/mol . The structure includes an ether-linked hexadecyl chain at the sn-1 position and a butyryl group at the sn-2 position .Chemical Reactions Analysis
1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine is a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine and a butyrate ester . It is used as a substrate in enzymatic lipoprotein-associated phospholipase A2 (Lp-PLA2) activity assay .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine are largely determined by its molecular structure. It is a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine and a butyrate ester .Scientific Research Applications
Enzymatic Activity Assay
This compound may be used as a substrate in enzymatic lipoprotein-associated phospholipase A2 (Lp-PLA2) activity assays . These assays are crucial for studying the enzyme’s role in lipid metabolism and its association with cardiovascular diseases .
Physicochemical Property Studies
Researchers use 1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine to study its physicochemical properties and interactions with peptides, particularly those derived from the C-terminal domains of human apolipoprotein E . This is significant for understanding lipid-protein interactions in biological membranes.
PAF Receptor Ligand Research
As a platelet-activating factor (PAF) receptor ligand , this compound initiates receptor-mediated responses in platelets and various cells, with implications for inflammation and thrombosis research. It has a high affinity for rabbit platelet PAF receptors .
Phosphoinositide Metabolism
The compound has been shown to stimulate phosphoinositide metabolism in hippocampal cell lines, which is essential for understanding signal transduction pathways in neurons .
Lipid Pool Component Analysis
It is identified as a component of the lipid pool within oxidized low-density lipoprotein (oxLDL) particles, which are relevant to atherosclerosis and cardiovascular health .
PPARγ Agonism
This phospholipid acts as a high-affinity ligand and agonist for PPARγ (peroxisome proliferator-activated receptor gamma) , which plays a role in lipid metabolism and inflammation .
properties
IUPAC Name |
[(2R)-2-butanoyloxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H58NO7P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-23-33-25-27(36-28(30)21-7-2)26-35-37(31,32)34-24-22-29(3,4)5/h27H,6-26H2,1-5H3/t27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHUBDICYDPLIO-HHHXNRCGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H58NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.